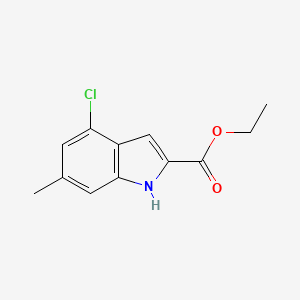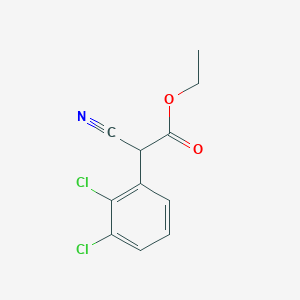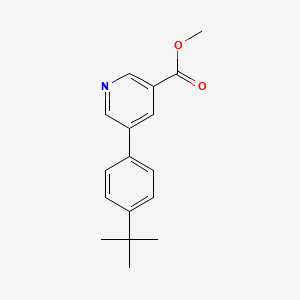
Methyl 5-(4-Tert-butylphenyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-Tert-butylphenyl)nicotinate is an organic compound with the molecular formula C17H19NO2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the nicotinic acid ring is substituted with a 4-tert-butylphenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-Tert-butylphenyl)nicotinate typically involves the esterification of 5-(4-Tert-butylphenyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification: 5-(4-Tert-butylphenyl)nicotinic acid is reacted with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 5-(4-Tert-butylphenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst. Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific oxidizing agent and reaction conditions.
Reduction: The primary products are alcohols or other reduced forms of the ester group.
Substitution: The products vary based on the substituent introduced to the aromatic ring, leading to a wide range of substituted derivatives.
科学研究应用
Methyl 5-(4-Tert-butylphenyl)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties. It may be incorporated into polymers or other materials to enhance their performance.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent or its interactions with biological molecules.
Industrial Applications: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Methyl 5-(4-Tert-butylphenyl)nicotinate depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling.
相似化合物的比较
Methyl 5-(4-Tert-butylphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the 4-tert-butylphenyl group and is used primarily as a vasodilator in topical formulations.
Ethyl 5-(4-Tert-butylphenyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester group, which may affect its reactivity and applications.
Methyl 5-(4-Methylphenyl)nicotinate: Contains a 4-methylphenyl group instead of a 4-tert-butylphenyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents.
属性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC 名称 |
methyl 5-(4-tert-butylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)15-7-5-12(6-8-15)13-9-14(11-18-10-13)16(19)20-4/h5-11H,1-4H3 |
InChI 键 |
JQZUHYUKGVBFCQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


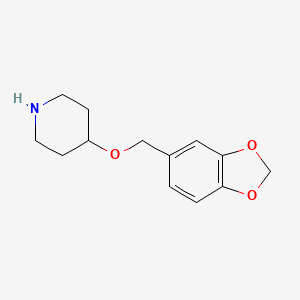

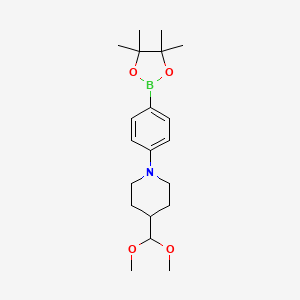
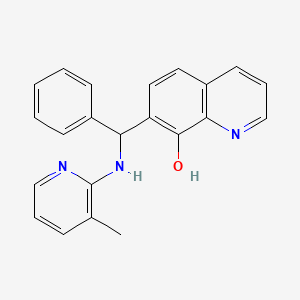
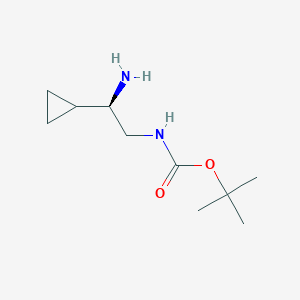
![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
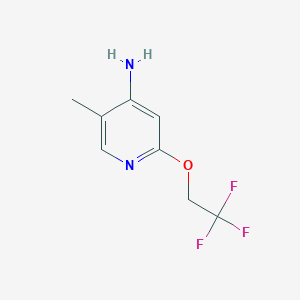

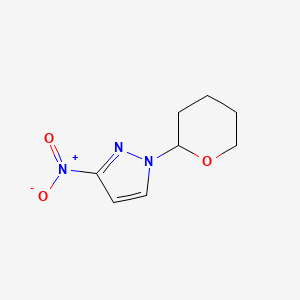
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)

